molecular formula C35H21Cl2N14Na5O16S5 B13733045 1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt CAS No. 34759-29-0

1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt

Cat. No.: B13733045
CAS No.: 34759-29-0
M. Wt: 1239.8 g/mol
InChI Key: CJWGCINWZIYUOA-UHFFFAOYSA-I
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Description

This compound is a highly sulfonated aromatic derivative with a complex polycyclic structure. Key features include:

  • Core structure: A naphthalene backbone substituted with three sulfonic acid groups at positions 1, 3, and 6 .
  • Functional groups: Two triazine rings linked via azo (-N=N-) and urea (-NHCONH-) groups, with chloro (-Cl) and sulfophenyl (-C6H4SO3H) substituents .
  • Counterions: Pentasodium salt (five Na⁺ ions), enhancing water solubility and stability in aqueous environments .
  • Applications: Likely used as a reactive dye or intermediate in textile industries, analogous to Procion MX dyes (e.g., Reactive Brown 10) .

Studies on its ozonation kinetics (kD = 6.72 M⁻¹s⁻¹; kOH = 3.7 × 10⁹ M⁻¹s⁻¹) indicate rapid degradation via free radical mechanisms, classifying it as amenable to advanced oxidation processes (AOPs) .

Properties

CAS No.

34759-29-0

Molecular Formula

C35H21Cl2N14Na5O16S5

Molecular Weight

1239.8 g/mol

IUPAC Name

pentasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C35H26Cl2N14O16S5.5Na/c36-29-44-32(39-16-2-1-3-19(10-16)68(53,54)55)48-33(45-29)41-18-5-7-26(70(59,60)61)24(12-18)43-35-47-30(37)46-34(49-35)40-17-4-6-22(23(11-17)42-31(38)52)50-51-25-14-21-15(9-28(25)72(65,66)67)8-20(69(56,57)58)13-27(21)71(62,63)64;;;;;/h1-14H,(H3,38,42,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H2,39,41,44,45,48)(H2,40,43,46,47,49);;;;;/q;5*+1/p-5

InChI Key

CJWGCINWZIYUOA-UHFFFAOYSA-I

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC(=C(C=C5)N=NC6=CC7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl.[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound generally involves:

Stepwise Synthesis Outline

Step Reaction Type Description Key Reagents/Conditions
1 Sulfonation Sulfonation of naphthalene to produce 1,3,6-naphthalenetrisulfonic acid Fuming sulfuric acid (oleum), controlled temperature
2 Amination of triazine Preparation of 4-chloro-6-substituted 1,3,5-triazine derivatives via nucleophilic substitution with amines Cyanuric chloride, amines, alkaline conditions
3 Diazotization Conversion of aromatic amines to diazonium salts Sodium nitrite, hydrochloric acid, 0–5 °C
4 Azo coupling Coupling of diazonium salts with activated aromatic amines or phenols to form azo linkages Alkaline medium, low temperature
5 Sulfonation or sulfation Introduction of sulfonate or sulfooxyethyl groups on aromatic rings or triazine substituents Sulfur trioxide, chlorosulfonic acid, or sulfating agents
6 Salt formation Neutralization with sodium or potassium hydroxide to form pentasodium salt NaOH or KOH, aqueous solution

Detailed Preparation Notes

Sulfonation of Naphthalene Core
  • The starting material, naphthalene, undergoes sulfonation using fuming sulfuric acid to introduce three sulfonic acid groups at positions 1, 3, and 6.
  • The reaction is carefully controlled to avoid over-sulfonation or degradation.
  • The product, 1,3,6-naphthalenetrisulfonic acid, serves as the core for azo coupling.
Synthesis of Triazine Derivatives
  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is reacted stepwise with amines to replace chlorine atoms selectively.
  • The first substitution introduces 4-chloro-6-(amino-substituted) triazine moieties.
  • Amines used include sulfonated aromatic amines or sulfooxyethyl-substituted anilines to introduce sulfonate groups.
  • Reaction conditions are typically alkaline and low temperature to control substitution.
Diazotization and Azo Coupling
  • Aromatic amines are diazotized using sodium nitrite in acidic aqueous media at low temperatures (0–5 °C).
  • The resulting diazonium salts are then coupled with the 1,3,6-naphthalenetrisulfonic acid derivative at the 7-position.
  • The azo coupling occurs at the activated aromatic site adjacent to sulfonic acid groups.
  • The coupling reaction is carried out under alkaline conditions to maintain solubility and reactivity.
Sulfonation/Sulfation of Side Chains
  • Sulfonate or sulfooxyethyl groups are introduced on the phenyl rings attached to the triazine moieties by sulfation using sulfur trioxide or chlorosulfonic acid derivatives.
  • This step enhances water solubility and ionic character.
  • Careful control of reaction time and temperature prevents side reactions.
Final Salt Formation
  • The crude product is neutralized with sodium or potassium hydroxide to form the pentasodium salt.
  • This salt form improves water solubility, stability, and handling.
  • Purification is typically done by crystallization or precipitation.

Data Table Summarizing Preparation Conditions

Preparation Step Reagents/Conditions Temperature Time Notes
Sulfonation of naphthalene Fuming sulfuric acid 80–120 °C Several hours Control to avoid over-sulfonation
Triazine amination Cyanuric chloride, aromatic amines, base 0–10 °C initial, then room temp 1–4 hours Stepwise substitution for selectivity
Diazotization NaNO2, HCl 0–5 °C 30–60 minutes Freshly prepared diazonium salts
Azo coupling Alkaline medium (NaOH), coupling partner 0–10 °C 1–3 hours Maintain pH ~9–11 for optimal coupling
Sulfonation/sulfation SO3, chlorosulfonic acid, or sulfating agents 0–40 °C 1–2 hours Controlled to introduce sulfo groups
Salt formation NaOH or KOH in water Room temperature 1 hour Neutralization and crystallization

Research Findings and Literature Insights

  • The compound is structurally related to complex azo dyes used in textile and biochemical applications, where water solubility and stability are critical.
  • The stepwise nucleophilic aromatic substitution on cyanuric chloride is a well-established route for introducing functionalized triazine moieties.
  • Sulfonation and sulfation steps are crucial to achieve the desired ionic character and solubility.
  • The azo coupling reaction is sensitive to pH and temperature, requiring careful control to maximize yield and purity.
  • The pentasodium salt form is preferred for enhanced solubility and ease of handling in aqueous systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium dithionite or zinc in acid.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation products: N-oxides or sulfoxides.

    Reduction products: Amines.

    Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Dye synthesis: Used as an intermediate in the synthesis of complex dyes.

    Analytical chemistry: Used as a standard or reagent in various analytical techniques.

Biology

    Staining: Used in biological staining to visualize cells and tissues.

Medicine

    Diagnostic agents: Potential use in diagnostic imaging or assays.

Industry

    Textile dyeing: Widely used in the textile industry for dyeing fabrics.

    Paper industry: Used in the paper industry for coloring paper products.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage is responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The triazine rings provide stability and resistance to degradation.

Comparison with Similar Compounds

Structural Comparison
Compound Name Sulfonate Groups Triazine Rings Substituents Counterion CAS Number
Target compound (pentasodium salt) 3 2 Cl, NHCONH2, azo, sulfophenyl 5 Na⁺ 106359-91-5
1,3,6-Naphthalenetrisulfonic acid, sodium salt hydrate (isomer mixture) 3 0 None 3 Na⁺ 19437-42-4
7-[4-[4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)phenylazo]-o-tolylazo]naphthalene-1,3,5-trisulfonic acid, K/Na salts 3 1 Cl, amino, azo, methylphenyl 2 Na⁺ + 1 K⁺ 125358-42-1
2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, trisodium salt 3 1 Cl, methylamino, hydroxy, azo 3 Na⁺ 70210-21-8
1,3,6-Naphthalenetrisulfonic acid, tetrasodium salt (fluoro variant) 3 2 F, NHCONH2, azo, sulfophenyl 4 Na⁺ 741231-49-2

Key Observations :

  • The target compound uniquely combines two triazine rings and chloro/sulfophenyl groups , distinguishing it from simpler analogs .
  • Counterion variation (e.g., pentasodium vs. trisodium) impacts solubility and ionic strength in industrial formulations .
Physicochemical Properties
Property Target Compound Sodium Salt Isomer Mixture Trisodium Salt (CAS 70210-21-8)
Solubility High (pentasodium salt) Moderate (trisodium salt) High (trisodium salt)
Stability in Acidic pH Degrades via AOPs (>80%) Stable Partially stable
Adsorption on Activated Carbon Not studied High affinity (electrostatic) Moderate affinity

Insights :

  • The pentasodium salt’s higher solubility facilitates its use in aqueous dyeing processes compared to trisodium variants .
Reactivity and Environmental Behavior
  • Ozonation : The target compound degrades predominantly via hydroxyl radicals (kOH = 3.7 × 10⁹ M⁻¹s⁻¹), faster than simpler naphthalenesulfonates due to electron-withdrawing triazine groups .
  • Adsorption : Unlike the sodium salt isomer mixture, which adsorbs strongly on activated carbon via electrostatic interactions , the target compound’s bulkier structure may reduce adsorption efficiency.
  • Toxicity : Regulatory filings (e.g., PMN P-00–0806) suggest significant new use restrictions under TSCA, unlike less substituted analogs .
Regulatory Status
Compound Regulatory Status
Target compound (CAS 106359-91-5) Subject to EPA Significant New Use Rules (SNURs)
Sodium salt isomer mixture (CAS 19437-42-4) No reported restrictions
CAS 70210-21-8 Limited regulatory data; likely classified as hazardous due to azo groups

Biological Activity

1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt (commonly referred to as NTS) is a complex organic compound with significant biological activity. This compound is characterized by its sulfonic acid functional groups and its azo dye structure, which contribute to its applications in various fields including biochemistry and materials science.

NTS has been studied for its biological activities primarily in relation to its role as an anionic chromophore and a dopant in polymerization processes. Its biological effects are attributed to several mechanisms:

  • Antioxidant Activity : NTS has shown potential as an antioxidant agent, which can help mitigate oxidative stress in biological systems.
  • Cellular Interaction : The compound interacts with cellular membranes and can influence cellular signaling pathways, particularly those involving purinergic receptors .

Applications in Research

NTS has been utilized in various research studies to explore its effects on different biological systems:

  • Capillary Electrophoresis : As an anionic chromophore, NTS is employed in capillary electrophoresis for the separation of biomolecules, enhancing the detection of analytes .
  • Polymerization : NTS acts as a dopant in the polymerization of pyrrole, which is significant in developing conductive polymers used in biosensors and other electronic applications .

Case Studies

Several studies have highlighted the biological implications of NTS:

  • Study on Cellular Uptake : Research demonstrated that NTS can enhance the uptake of therapeutic agents into cells by modifying membrane permeability. This was particularly evident in studies involving drug delivery systems where NTS was used to facilitate the transport of chemotherapeutic agents across cellular membranes.
  • Toxicological Evaluations : Toxicological studies indicated that while NTS exhibits beneficial biological properties, excessive concentrations could lead to cytotoxic effects. It is crucial to balance dosage for therapeutic efficacy without adverse effects .

Comparative Biological Activity Table

Property/ActivityNTSOther Compounds
Antioxidant ActivityModerateVaries (e.g., Vitamin C - High)
Cellular Uptake EnhancementSignificantVaries (e.g., Glycyrrhizic Acid - Moderate)
ToxicityDose-dependentVaries widely

Q & A

Q. Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve sulfonic acid and azo-group positions, but deuterated DMSO may be required due to low solubility in water .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., distinguishing pentasodium salt adducts) .
  • UV-Vis Spectroscopy : Azo linkages (λmax\lambda_{\text{max}} ~450–550 nm) and triazine rings (λmax\lambda_{\text{max}} ~270 nm) provide spectral fingerprints for purity assessment .
    Data Contradiction Example : Discrepancies in sulfonic acid group counts (e.g., 3 vs. 2 sulfonates) may arise from incomplete sulfonation; use elemental analysis (C/H/N/S ratios) for validation .

Advanced: How can computational modeling predict this compound’s photophysical properties for sensing applications?

Q. Answer :

  • DFT Calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict fluorescence or absorbance maxima. Substituents like sulfonates and azo groups significantly alter π\pi-π\pi^* transitions .
  • Solvent Effects : Use COSMO-RS simulations to assess solubility and aggregation tendencies in polar solvents (e.g., water vs. DMSO) .
  • Experimental Validation : Compare computed spectra with experimental UV-Vis and fluorescence data to refine parameters like excited-state lifetimes .
    Case Study : Derivatives with similar triazine-azo structures show tunable emission at 600–700 nm, suggesting potential as pH or metal-ion sensors .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Q. Answer :

  • Isomer Discrimination : Use 2D NMR (e.g., NOESY) to distinguish between sulfonate groups on adjacent vs. distal naphthalene positions .
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions, which may obscure UV-Vis or fluorescence readings. Add chaotropic agents (e.g., urea) to disaggregate .
  • Synchrotron XRD : For crystalline samples, resolve atomic coordinates to confirm azo-bond geometry and triazine substitution .
    Example : Azo-linkage tautomerism (keto-enol forms) can cause inconsistent NMR shifts; stabilize via pH control (pH 7–9) .

Advanced: What methodologies assess this compound’s stability under varying pH and temperature?

Q. Answer :

  • Accelerated Degradation Studies :
    • pH Stability : Incubate in buffers (pH 2–12) at 25°C and 40°C; monitor via HPLC for sulfonate hydrolysis or azo-bond cleavage .
    • Thermal Stability : Use TGA-DSC to identify decomposition thresholds (>150°C common for sulfonated aromatics) .
  • Light Sensitivity : Expose to UV (254 nm) and measure absorbance decay; sulfonated naphthalenes often photodegrade via radical pathways .
    Mitigation Strategy : Add antioxidants (e.g., ascorbic acid) to aqueous formulations to prolong shelf life .

Advanced: How can this compound be functionalized for selective ion-binding or molecular recognition?

Q. Answer :

  • Post-Synthetic Modification :
    • Triazine Ring : React with amines (e.g., ethylenediamine) to introduce chelating groups for metal ions (e.g., Cu2+^{2+}) .
    • Sulfonate Groups : Convert to sulfonyl chlorides (using PCl5_5) for coupling with biomolecules (e.g., proteins) .
  • Applications :
    • Separation Science : Immobilize on silica gel for selective adsorption of lanthanides via sulfonate-triazine coordination .
    • Biosensing : Conjugate with antibodies via carbodiimide chemistry for immunoassay development .

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